1-(Piperidin-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride
Description
Structural Uniqueness of Bicyclo[2.1.1]hexane Scaffolds in Medicinal Chemistry
The bicyclo[2.1.1]hexane system has emerged as a privileged scaffold in drug design due to its ability to rigidify flexible cyclopentane analogs while maintaining comparable exit vectors for substituents. Unlike cyclopentane, which adopts energetically similar envelope and half-chair conformations, the bicyclo[2.1.1]hexane framework locks substituents in defined spatial orientations. This conformational restriction reduces entropy penalties during target binding and improves metabolic stability by shielding labile positions.
Recent synthetic breakthroughs have enabled scalable production of 2,5-disubstituted bicyclo[2.1.1]hexanes through photochemical [2+2] cycloadditions and C–H functionalization strategies. For example, allylic alcohol precursors undergo crossed [2+2] cycloaddition under 365 nm LED irradiation to yield bicyclic keto-acids with 70% efficiency and controlled diastereoselectivity. These methods address historical challenges in accessing 2,5-disubstituted variants, which had previously limited medicinal applications.
Table 1: Comparative Properties of Cyclopentane and Bicyclo[2.1.1]hexane Scaffolds
The 2,5-substitution pattern in 1-(Piperidin-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid allows simultaneous presentation of the piperidine and carboxylic acid groups in a geometry mimicking syn-1,3-disubstituted cyclopentanes. This rigidification strategy has proven effective in optimizing drug candidates like FAS inhibitor BI 99179, where the bicyclic analog eliminates conformational ambiguity while maintaining target engagement.
Pharmacological Relevance of Piperidine-Containing Bioactive Compounds
Piperidine ranks among the most prevalent nitrogen-containing heterocycles in FDA-approved drugs, featuring in therapeutics spanning antipsychotics (e.g., risperidone), analgesics (e.g., fentanyl), and antivirals. The 4-piperidinyl substituent in this compound contributes to its pharmacological profile through multiple mechanisms:
- Basic Nitrogen Center: The piperidine amine (pKa ~10.5) facilitates salt formation (as evidenced by the hydrochloride salt) and enhances water solubility.
- Stereoelectronic Complementarity: The chair conformation of piperidine optimally positions substituents for interactions with biological targets, particularly G protein-coupled receptors and ion channels.
- Metabolic Resistance: Saturation of the heterocycle reduces oxidative metabolism compared to aromatic analogs, as demonstrated in comparative studies of piperidine- versus pyridine-containing compounds.
Table 2: Representative Piperidine-Containing Drugs and Their Targets
| Drug Name | Therapeutic Class | Molecular Target |
|---|---|---|
| Risperidone | Antipsychotic | Dopamine D2 receptor |
| Fentanyl | Analgesic | μ-opioid receptor |
| Sitagliptin | Antidiabetic | DPP-4 enzyme |
In the context of 1-(Piperidin-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride, the piperidine moiety likely serves as a pharmacokinetic modulator and target engagement enhancer. Molecular modeling studies suggest that the 4-position substitution minimizes steric clashes while maintaining favorable cation-π interactions in binding pockets.
Rationale for Carboxylic Acid Functionalization in Drug Design
The carboxylic acid group in this compound fulfills dual roles in molecular design:
- Solubility Enhancement: Ionization of the carboxylic acid (pKa ~4.5) at physiological pH improves aqueous solubility, counterbalancing the lipophilicity of the bicyclic scaffold.
- Target Interaction: The deprotonated carboxylate forms strong hydrogen bonds and ionic interactions with basic residues in enzymatic active sites, as observed in protease inhibitors.
- Prodrug Potential: Esterification or amidation of the acid enables prodrug strategies, allowing tailored release profiles.
Recent structural studies highlight the advantage of positioning carboxylic acids on rigid scaffolds. In bicyclo[2.1.1]hexane systems, the fixed orientation of the carboxyl group reduces the entropic cost of adopting bioactive conformations compared to flexible analogs. For instance, in metalloproteinase inhibitors, preorganization of the carboxylic acid via bicyclic scaffolds improved inhibitory constants (Ki) by up to two orders of magnitude.
The hydrochloride salt form further optimizes physicochemical properties by:
- Increasing crystalline stability through ionic lattice formation
- Enhancing dissolution rates via salt disproportionation
- Improving shelf-life by reducing hygroscopicity
Synthetic routes to this compound typically begin with photochemical cycloadditions to construct the bicyclo[2.1.1]hexane core, followed by piperidine introduction via nucleophilic substitution or reductive amination. Final carboxylic acid protection/deprotection sequences yield the target molecule in multigram quantities.
Properties
IUPAC Name |
1-piperidin-4-ylbicyclo[2.1.1]hexane-5-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2.ClH/c14-11(15)10-8-1-4-12(10,7-8)9-2-5-13-6-3-9;/h8-10,13H,1-7H2,(H,14,15);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQWFNMSGIRKLJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1C2C(=O)O)C3CCNCC3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(Piperidin-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the bicyclo[2.1.1]hexane core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the piperidine ring: This step involves the cyclization of an appropriate precursor to form the piperidine ring.
Hydrochloride formation: Finally, the hydrochloride salt is formed by treating the free base with hydrochloric acid.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1-(Piperidin-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions for these reactions include acidic or basic environments, organic solvents, and specific catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Piperidin-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride is a bicyclic compound featuring a piperidine moiety and a bicyclo[2.1.1]hexane framework, with the molecular formula C12H14ClNO2. It has potential applications in medicinal chemistry, particularly in developing pharmaceuticals for neurological and psychiatric conditions.
Potential Therapeutic Applications
- Neurotransmitter System Modulation Research suggests that 1-(Piperidin-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride can modulate neurotransmitter systems. In vitro studies are necessary to confirm these activities and clarify the mechanisms involved.
- Neurological and Psychiatric Conditions This compound may serve as a potential therapeutic agent for various neurological and psychiatric conditions.
Research Applications
- Interaction Studies Interaction studies are vital for understanding how 1-(Piperidin-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride interacts with biological targets. Potential investigation areas include:
- Receptor binding assays to determine its affinity for different neurotransmitter receptors.
- Enzyme inhibition studies to assess its ability to inhibit enzymes involved in neurotransmitter metabolism.
- Cellular assays to evaluate its effects on neuronal signaling pathways.
These studies can provide insight into its pharmacological profile and therapeutic potential.
Structural Comparison
Several compounds share structural similarities with 1-(Piperidin-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride | Contains an azabicyclic structure | Exhibits different pharmacological properties due to methyl substitution |
| 5-(Piperidin-4-yl)-bicyclo[2.2.1]heptane | Similar piperidine moiety | Different bicyclic framework may influence receptor interactions |
| 3-(Piperidin-4-yl)-bicyclo[3.3.0]octane | Alternative bicyclic structure | Potentially different biological activity due to structural variations |
These comparisons highlight the unique combination of bicyclic structure and piperidine functionality in 1-(Piperidin-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride, which may give it distinct biological activities.
Mechanism of Action
The mechanism of action of 1-(Piperidin-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The piperidine ring and bicyclic structure allow it to bind to various receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations
- Priced at €934.00/50mg, it is significantly costlier than the target compound, likely due to synthetic complexity .
- 1-(1,3-Thiazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic Acid: Features a thiazole substituent (C₁₀H₁₁NO₂S, 209.26 g/mol), which may enhance antimicrobial activity via heterocyclic interactions .
Stereochemical Variants
- (1S,4R,5R)-rel-1-(4-Piperidyl)bicyclo[2.1.1]hexane-5-carboxylic Acid Hydrochloride: Stereospecific configuration (CAS 2550795-19-0) could influence receptor binding compared to the non-specified stereochemistry of the target compound .
Bicyclo[2.2.1]heptane Derivatives
Compounds like 2-Azabicyclo[2.2.1]heptane (€81.00/250mg) and 6-Fluoro-2-azabicyclo[2.2.1]heptane HCl share rigid bicyclic frameworks but differ in ring size and substituents. These analogs often serve as conformational constraints in drug design .
Piperidine-Based Pharmaceuticals
- Meperidine Hydrochloride: A piperidine-derived opioid (C₁₅H₂₁NO₂·HCl, 283.8 g/mol) with an ethyl ester group.
- Impurity C (1-Methyl-4-phenylpiperidine-4-carboxylic Acid) : A meperidine synthesis byproduct (CAS 3627-48-3), illustrating how structural modifications (e.g., phenyl vs. bicyclohexane) affect metabolic stability .
Physicochemical and Pharmacokinetic Properties
Key Observations :
- The target compound’s lower molecular weight (173.12 g/mol) compared to meperidine (283.8 g/mol) suggests improved membrane permeability .
Biological Activity
1-(Piperidin-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride is a bicyclic compound with significant potential in medicinal chemistry, particularly for neurological and psychiatric applications. Its unique structure combines a piperidine moiety with a bicyclo[2.1.1]hexane framework, which may influence its biological activity.
- Molecular Formula : C12H20ClNO2
- Molar Mass : 245.75 g/mol
- CAS Number : 2193060-76-1
Research indicates that this compound modulates neurotransmitter systems, suggesting potential therapeutic roles in treating various neurological disorders. The interaction of the compound with specific receptors may enhance synaptic connectivity and plasticity, which are crucial in addressing conditions such as anxiety and depression .
Biological Activity Overview
The biological activities of 1-(Piperidin-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride can be categorized into the following key areas:
- Neurotransmitter Modulation : The compound may influence neurotransmitter release and receptor activity, particularly in the glutamatergic and dopaminergic systems.
- Therapeutic Potential : It shows promise as a treatment for neuropsychiatric disorders, including anxiety and depression, by promoting neural plasticity and connectivity .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds. The following table summarizes some related compounds and their unique aspects:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid HCl | Azabicyclic structure | Different pharmacological properties due to methyl substitution |
| 5-(Piperidin-4-yl)-bicyclo[2.2.1]heptane | Similar piperidine moiety | Different bicyclic framework influences receptor interactions |
| 3-(Piperidin-4-yl)-bicyclo[3.3.0]octane | Alternative bicyclic structure | Potentially different biological activity due to structural variations |
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological validation of bicyclo[2.1.1]hexanes as bioisosteres of ortho-substituted benzene rings, showing enhanced solubility and metabolic stability in certain contexts . For instance:
- Study on Antifungal Activity : Research demonstrated that replacing ortho-benzene rings with bicyclo[2.1.1]hexane could enhance solubility significantly in some compounds but reduce it in others, indicating varying effects based on structural modifications .
In Vitro Studies
In vitro studies are crucial for confirming the biological activities of 1-(Piperidin-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride:
- Neurotransmitter Release Assays : These assays can elucidate the compound's effects on neurotransmitter levels in cultured neurons.
- Receptor Binding Studies : Investigating how the compound binds to various receptors will provide insights into its mechanism of action.
Q & A
Q. How can machine learning enhance structure-activity relationship (SAR) studies for this compound?
- Methodological Answer : Train neural networks on datasets combining molecular descriptors (e.g., LogP, topological polar surface area) and biological activity (e.g., IC50 values). Feature importance analysis identifies critical functional groups, while generative models propose derivatives with predicted enhanced efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
